

A Comparative Guide to Tungsten-182 Systematics in Chondrites and Achondrites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-182**

Cat. No.: **B076582**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The short-lived ^{182}Hf - ^{182}W isotopic system, with a half-life of approximately 8.9 million years, is a powerful chronometer for elucidating the processes of planetary accretion and differentiation in the early Solar System.^{[1][2]} This guide provides a comparative analysis of **Tungsten-182** (^{182}W) systematics in chondrites (undifferentiated meteorites) and achondrites (differentiated meteorites), offering insights into the formation and evolution of their parent bodies.

Data Presentation: ^{182}W Systematics in Meteorites

The abundance of ^{182}W is typically expressed as the $\varepsilon^{182}\text{W}$ value, which represents the deviation in parts per 10,000 of the $^{182}\text{W}/^{184}\text{W}$ ratio of a sample from a terrestrial standard.^[1] Chondrites, representing primitive, undifferentiated material, provide a baseline for the initial isotopic composition of the Solar System, while achondrites, originating from differentiated parent bodies, exhibit variations in $\varepsilon^{182}\text{W}$ that reflect the timing of metal-silicate separation (core formation).

Meteorite Type	Classification	Key Characteristic s	$\epsilon^{182}\text{W}$ (relative to terrestrial standard)	Hf-W Model Age (relative to CAIs)
Chondrites	Undifferentiated	Primitive, unmelted meteorites representing early Solar System matter.		
Carbonaceous	Rich in carbon, water, and organic compounds.		-1.9 ± 0.1[3]	Accretion post- dated chondrule formation (~2 Ma after CAIs)[4][5]
Ordinary	Most common type of meteorite; composed of chondrules and metal grains.	Deviations from parent body compositions noted due to metal abundance variations.[6]		Hf-W closure ages reflect cooling after metamorphism. [7]
Enstatite	Formed in a reducing environment, rich in the mineral enstatite.	Distinctly lower $\epsilon^{182}\text{W}$ values than carbonaceous chondrites.[3]		Hf-W isochrons yield closure ages of ~4.5 to ~10 Ma after CAIs.[2]
Achondrites	Differentiated	Originated from parent bodies that underwent melting and differentiation.		
Iron Meteorites	Primarily composed of iron-nickel metal; represent the cores of	Values similar to or below the initial $\epsilon^{182}\text{W}$ of CAIs, indicating	< 1 to ~3 Ma after CAIs for different groups. [1]	

	differentiated planetesimals.	very early core formation.[4][5]	
Eucrites	Basaltic rocks from the crust of a differentiated asteroid, likely 4 Vesta.	Whole-rock and silicate fractions have $\epsilon^{182}\text{W}$ between ~ 15 and ~ 25 .[8]	Mantle differentiation at ~ 4 Ma after CAIs; basalt crystallization at ~ 7 Ma after CAIs.[5]
Martian Meteorites	Igneous rocks from Mars.	Indicate that Mars may have fully formed within 10 Ma of CAI formation.[1]	Core formation on Mars is suggested to have occurred within the first 10 million years of the Solar System.[1]

Note: CAIs (Calcium-Aluminum-rich Inclusions) are considered the first solids to have formed in the Solar System and serve as the primary time reference.

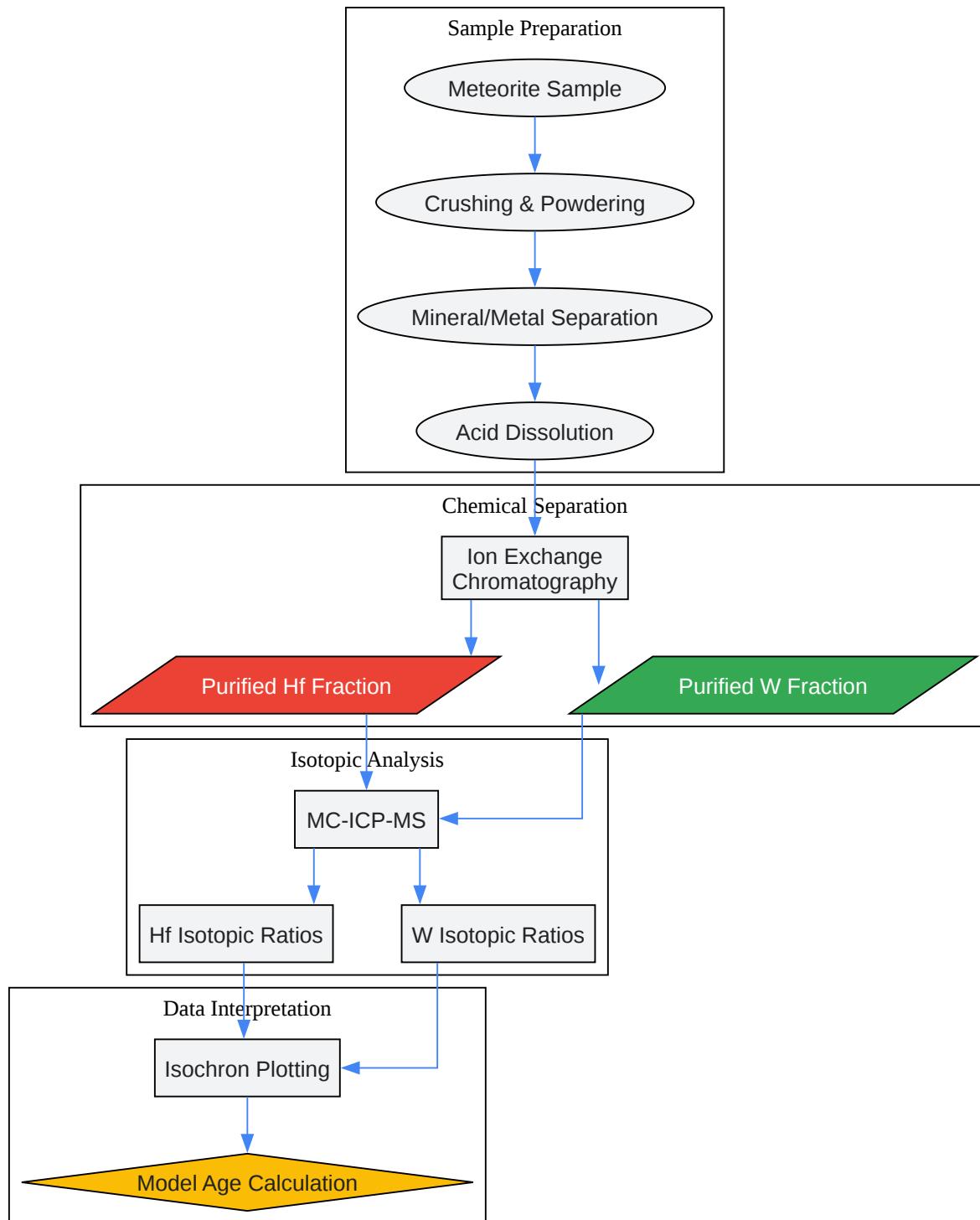
Experimental Protocols

The precise determination of ^{182}W isotopic compositions is critical for Hf-W chronometry. The following provides a generalized methodology for these key experiments.

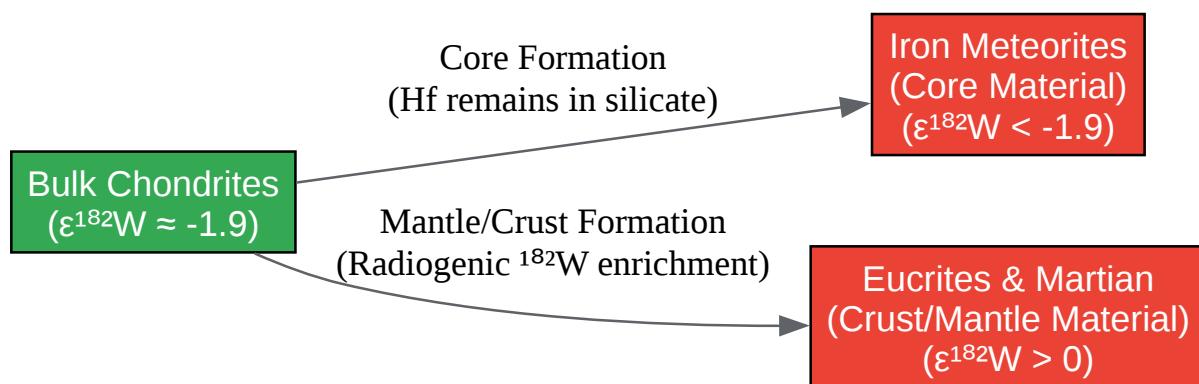
1. Sample Preparation and Digestion:

- Meteorite samples (chondrites or separated mineral/metal fractions from achondrites) are first cleaned to remove any terrestrial contamination.
- For bulk-rock analysis, samples are crushed into a fine, homogeneous powder. For internal isochrons, mineral and metal fractions are separated using magnetic and heavy liquid separation techniques.

- The powdered sample or mineral separate is then dissolved in a mixture of concentrated acids (e.g., HF-HNO₃-HCl) in a clean laboratory environment to minimize contamination.


2. Chemical Separation of Hafnium and Tungsten:

- A crucial step is the separation of Hf and W from each other and from the sample matrix to avoid isobaric interferences during mass spectrometric analysis.
- This is typically achieved using multi-stage ion exchange chromatography. The dissolved sample solution is passed through columns containing anion and cation exchange resins that selectively bind and elute different elements.
- This process isolates Hf and W into separate, purified fractions.


3. Isotopic Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):

- The purified W fractions are introduced into an MC-ICP-MS instrument. The high-temperature plasma of the ICP ionizes the W atoms.
- The ions are then accelerated and separated based on their mass-to-charge ratio in a magnetic field.
- Multiple detectors (collectors) simultaneously measure the ion beams of the different W isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).
- The measured isotopic ratios are corrected for mass fractionation using a stable isotope ratio (e.g., ¹⁸⁶W/¹⁸⁴W).
- The ¹⁸²W/¹⁸⁴W ratio is then used to calculate the $\varepsilon^{182}\text{W}$ value relative to a terrestrial standard.
- For Hf, the isotopic composition is also measured by MC-ICP-MS to determine the Hf/W ratio, which is essential for constructing isochrons and calculating model ages.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{182}Hf - ^{182}W dating of meteorites.

[Click to download full resolution via product page](#)

Caption: Comparison of $\epsilon^{182}\text{W}$ in chondrites and achondrites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hafnium–tungsten dating - Wikipedia [en.wikipedia.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. researchgate.net [researchgate.net]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. researchgate.net [researchgate.net]
- 6. karmaka.de [karmaka.de]
- 7. oca.eu [oca.eu]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
- To cite this document: BenchChem. [A Comparative Guide to Tungsten-182 Systematics in Chondrites and Achondrites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076582#tungsten-182-systematics-in-chondrites-and-achondrites>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com